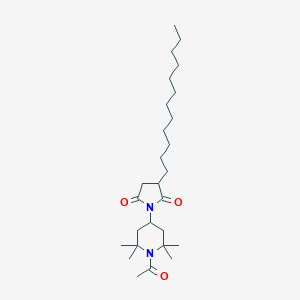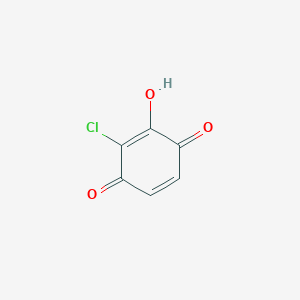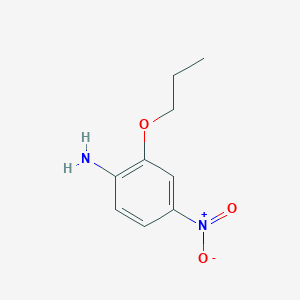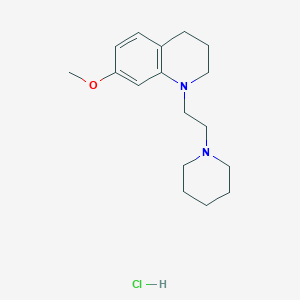
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride is a chemical compound with potential applications in scientific research. It is commonly referred to as THIQ and is synthesized through a multi-step process involving several chemical reactions. THIQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of THIQ involves its binding to certain receptors in the brain and other parts of the body. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and addiction. THIQ has also been shown to bind to the delta-opioid receptor, which is involved in pain modulation and immune function. The binding of THIQ to these receptors results in the activation of various signaling pathways, leading to the modulation of pain perception and other physiological processes.
Efectos Bioquímicos Y Fisiológicos
THIQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can reduce pain perception. THIQ has also been shown to have anti-inflammatory effects, meaning it can reduce inflammation in the body. Additionally, THIQ has been shown to have immunomodulatory effects, meaning it can modulate the immune system's response to various stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THIQ has several advantages for use in lab experiments. It is a potent and selective ligand for certain receptors, making it a useful tool for investigating the role of these receptors in various biological processes. THIQ is also relatively easy to synthesize, making it readily available for use in research. However, THIQ has some limitations for use in lab experiments. It has been shown to have a short half-life, meaning its effects may not be long-lasting. Additionally, THIQ has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving THIQ. One area of interest is the development of new analogs of THIQ with improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the investigation of the role of THIQ in various disease states, such as chronic pain and addiction. Additionally, THIQ may have potential applications in the development of new therapeutics for these and other conditions.
Métodos De Síntesis
The synthesis of THIQ involves several steps, starting with the reaction of 2-piperidinoethanol with 2-methoxybenzaldehyde to produce 1-(2-methoxybenzyl)-2-piperidinoethanol. This intermediate product is then reacted with acetic anhydride and sulfuric acid to produce 1-(2-methoxybenzyl)-2-acetoxy-2-piperidinoethane. The final step involves the reaction of this intermediate product with quinoline and palladium on carbon in the presence of hydrogen gas to produce THIQ.
Aplicaciones Científicas De Investigación
THIQ has been used in a variety of scientific research applications, including studies on the central nervous system, addiction, and pain management. It has been shown to bind to certain receptors in the brain, including the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and addiction. THIQ has also been used in studies on the effects of opioids on the immune system and the role of inflammation in pain.
Propiedades
Número CAS |
102259-75-6 |
|---|---|
Nombre del producto |
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride |
Fórmula molecular |
C17H27ClN2O |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
7-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-20-16-8-7-15-6-5-11-19(17(15)14-16)13-12-18-9-3-2-4-10-18;/h7-8,14H,2-6,9-13H2,1H3;1H |
Clave InChI |
RIAWOGBFXHSHFP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
SMILES canónico |
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
Otros números CAS |
102259-75-6 |
Sinónimos |
N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



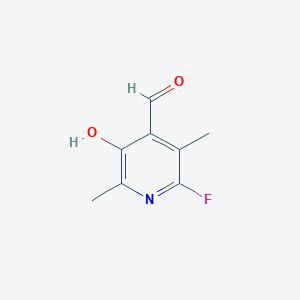
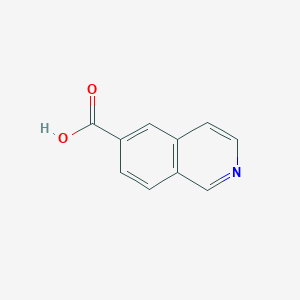






![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)

